

physical and chemical properties of 2,6-Difluorobenzyl chloride

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Compound of Interest

Compound Name: 2,6-Difluorobenzyl chloride

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An In-depth Technical Guide to 2,6-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,6-difluorobenzyl chloride**. It includes a detailed summary of its properties in tabular format for easy reference, alongside a meticulously outlined experimental protocol for its synthesis. This document is intended to serve as a vital resource for professionals engaged in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

2,6-Difluorobenzyl chloride is a halogenated aromatic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Notably, it is a key precursor in the production of the antiepileptic drug Rufinamide.^[1] The physical and chemical characteristics of **2,6-difluorobenzyl chloride** are summarized below.

Physical Properties

The physical properties of **2,6-difluorobenzyl chloride** are presented in the table below, offering a snapshot of its characteristics under various conditions.

Property	Value
Molecular Formula	C ₇ H ₅ ClF ₂
Molecular Weight	162.56 g/mol [1] [2]
Appearance	White to light yellow crystalline powder [2]
Melting Point	34-38 °C [2]
Boiling Point	172-173 °C at 640 mmHg [2]
Density	~1.273 g/cm ³ (estimate) [2]
Flash Point	151 °F (66.1 °C) [2]
Vapor Pressure	0.0407 mmHg at 25 °C [2]
Refractive Index	1.456 [2]
Solubility	Soluble in chloroform, acetone, DMSO, and DMF. Slightly soluble in methanol. Insoluble in water. [2]

Chemical and Safety Information

The following table outlines the chemical identifiers and safety information for **2,6-difluorobenzyl chloride**, crucial for its handling and application in a laboratory setting.

Identifier/Information	Details
CAS Number	697-73-4 [1] [2]
Synonyms	2-(Chloromethyl)-1,3-difluorobenzene, α -Chloro-2,6-difluorotoluene [1]
Hazard Codes	C, Xi [2]
Risk Statements	R20/22, R34 [2]
Safety Statements	S26, S36/37/39, S45 [2]
Sensitivity	Lachrymatory [2]
Storage	Inert atmosphere, Room Temperature [2]

Experimental Protocols

The synthesis of **2,6-difluorobenzyl chloride** can be achieved through the chlorination of 2,6-difluorotoluene. The following protocol is a detailed method adapted from available literature.

Synthesis of 2,6-Difluorobenzyl Chloride from 2,6-Difluorotoluene

This procedure describes the synthesis of **2,6-difluorobenzyl chloride** via the reaction of 2,6-difluorotoluene with gaseous chlorine. A more detailed laboratory-scale synthesis using a different chlorinating agent is also described.

Method 1: Direct Chlorination (Industrial Method)

This method involves the direct reaction of gaseous chlorine with 2,6-difluorotoluene.[\[1\]](#) This process is typically performed in an industrial setting and requires specialized equipment for handling gaseous chlorine.

Method 2: Laboratory Scale Synthesis

This protocol provides a detailed procedure for a laboratory-scale synthesis.

Materials:

- 2,6-Difluorotoluene
- Iron(II) chloride tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$)
- Formamide (HCONH_2)
- Tetrachloromethane (CCl_4)
- Methanol (MeOH)
- Argon gas supply
- Glass tube (10 mL)
- Stainless steel autoclave (17 mL)
- Heating apparatus
- Filtration setup
- Rotary evaporator
- Vacuum distillation apparatus

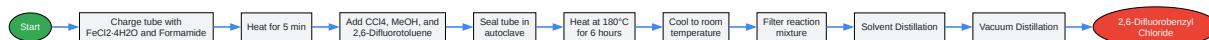
Procedure:

- Reaction Setup: A 10 mL glass tube is charged with 0.018 g (0.09 mmol) of $\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$ and 0.20 g (4.5 mmol) of formamide under an argon atmosphere. The mixture is heated for 5 minutes.
- Addition of Reagents: To the heated mixture, 2.76 g (18 mmol) of tetrachloromethane, 0.14 g (4.5 mmol) of methanol, and 1.15 g (9 mmol) of 2,6-difluorotoluene are added.
- Reaction: The sealed glass tube is placed inside a stainless steel autoclave. The autoclave is sealed and heated to 180 °C for 6 hours.
- Work-up:
 - After the reaction is complete, the autoclave is cooled to room temperature.

- The glass tube is carefully opened, and the reaction mixture is filtered through a paper filter to remove any solid residues.
- The solvent is removed from the filtrate by distillation.
- Purification: The crude product is purified by vacuum distillation to yield **2,6-difluorobenzyl chloride**.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the laboratory-scale synthesis of **2,6-difluorobenzyl chloride**.



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Caption: Experimental workflow for the synthesis of **2,6-Difluorobenzyl chloride**.

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References

- 1. Cas 697-73-4,2,6-Difluorobenzyl chloride | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
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